

# Technical Support Center: GSK1838705A Animal Model Toxicity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the toxicity of **GSK1838705A** observed in animal models. The information is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

**Q1:** What are the general signs of toxicity observed with **GSK1838705A** in mice?

**A1:** At efficacious doses used in preclinical cancer models, **GSK1838705A** is generally well-tolerated by mice.[\[1\]](#)[\[2\]](#) Studies have reported no significant signs of overt toxicity or decreases in body weight at doses up to 60 mg/kg administered intraperitoneally.[\[1\]](#)

**Q2:** I am observing weight loss in my mouse xenograft study. What could be the cause?

**A2:** While direct toxicity leading to weight loss has not been a prominent finding in published studies, consider the following possibilities:

- **Tumor Burden:** Advanced tumor progression can lead to cancer cachexia and weight loss, which may not be directly related to the compound's toxicity.
- **Dehydration or Reduced Food Intake:** Palpable tumors can sometimes interfere with normal animal behavior, including eating and drinking. Ensure easy access to food and water.
- **Off-Target Effects at Higher Doses:** If you are using doses significantly higher than those reported in the literature (e.g., >60 mg/kg), you may be observing off-target toxicities.

- Vehicle Effects: Ensure the vehicle used for formulation is not contributing to the observed toxicity. A vehicle control group is crucial to rule this out.

Q3: Given that **GSK1838705A** inhibits the insulin receptor (IR), should I be concerned about effects on glucose metabolism?

A3: While **GSK1838705A** does inhibit the insulin receptor, studies in mice have shown minimal effects on glucose homeostasis at effective antitumor doses.[\[2\]](#) However, some metabolic changes have been noted:

- A transient increase in blood glucose levels was observed following a high dose (60 mg/kg) in a glucose tolerance test, which returned to baseline within 30 minutes.[\[3\]](#)
- Chronic administration (23 days) at 60 mg/kg did not lead to elevated blood glucose but did result in substantially higher plasma insulin levels.[\[3\]](#)
- Troubleshooting Tip: If you suspect metabolic dysregulation in your study, it is advisable to monitor blood glucose and plasma insulin levels, especially during chronic dosing regimens.

Q4: What are the known off-target effects of **GSK1838705A**?

A4: Besides its potent inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-IR) and the Insulin Receptor (IR), **GSK1838705A** is also a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[\[2\]](#) This polypharmacology can be a consideration when interpreting experimental results, particularly in models where ALK signaling is relevant.

## Troubleshooting Guides

### Guide 1: Unexpected Animal Morbidity or Mortality

- Verify Dosing and Formulation: Double-check calculations for dose and concentration. Ensure the compound is fully dissolved and the formulation is stable. For in vivo studies, **GSK1838705A** has been formulated in 20% sulfobutyl ether  $\beta$ -cyclodextrin.[\[4\]](#)
- Review Animal Health Status: Pre-existing health conditions in research animals can increase their susceptibility to drug-related toxicities.

- Consider Route of Administration: Intraperitoneal injections carry a risk of injection site reactions or accidental injection into organs. Ensure proper technique is being used.
- Histopathological Analysis: If unexpected mortality occurs, conduct a full necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.

## Guide 2: Managing Potential Metabolic Side Effects

- Establish a Baseline: Before starting the experiment, measure baseline blood glucose and insulin levels in your animal cohort.
- Monitor During Study: For long-term studies, periodically monitor blood glucose. If hyperglycemia is a concern, consider more frequent monitoring after dosing.
- Control for Diet: Ensure that all animal groups are on the same diet and have ad libitum access to food and water, as fasting can impact glucose metabolism.<sup>[3]</sup>

## Quantitative Toxicity and Efficacy Data

Table 1: In Vivo Dosing and Observations in Mice

| Animal Model                | Dosing Regimen                   | Route of Administration | Observed Effects                                                                                                  | Citation |
|-----------------------------|----------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------|----------|
| Nude Mice (PC-3R Xenograft) | 20 and 60 mg/kg, daily           | Intraperitoneal         | No measurable signs of overt toxicity or decreases in body weight. Significant tumor growth suppression.          | [1]      |
| Nude Mice (U87MG Xenograft) | 4 and 8 mg/kg, daily             | Not Specified           | No significant cytotoxic effects on body weight. Significant inhibition of tumor growth.                          | [5]      |
| Naïve Mice                  | Single dose of 60 mg/kg          | Not Specified           | Transient 2-fold increase in peak blood glucose in a glucose tolerance test; returned to baseline within 30 mins. | [3]      |
| BxPC3 Tumor-bearing Mice    | 60 mg/kg, once daily for 23 days | Not Specified           | No elevation in blood glucose; substantially higher and elevated insulin levels.                                  | [3]      |

Table 2: In Vitro Potency of **GSK1838705A**

| Target                | Assay Type                  | IC50   | Citation |
|-----------------------|-----------------------------|--------|----------|
| IGF-IR                | Kinase Assay                | 2.0 nM | [2][6]   |
| Insulin Receptor (IR) | Kinase Assay                | 1.6 nM | [2][6]   |
| ALK                   | Kinase Assay                | 0.5 nM | [2][6]   |
| IGF-IR                | Cellular<br>Phosphorylation | 85 nM  | [4][6]   |
| Insulin Receptor (IR) | Cellular<br>Phosphorylation | 79 nM  | [4][6]   |

## Experimental Protocols

### Protocol 1: In Vivo Antitumor Efficacy and Toxicity Assessment in a Xenograft Model

This protocol is a generalized summary based on published studies.[1][5]

- Animal Model: Athymic nude mice.
- Cell Inoculation: Subcutaneously inject tumor cells (e.g., PC-3R or U87MG) into the flank of each mouse.
- Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm<sup>3</sup>), randomize mice into treatment and control groups.
- Compound Formulation and Administration:
  - Formulate **GSK1838705A** in an appropriate vehicle (e.g., 20% sulfobutyl ether β-cyclodextrin).[4]
  - Administer the compound and vehicle control daily via the desired route (e.g., intraperitoneal injection).
- Monitoring:

- Tumor Volume: Measure tumor dimensions with calipers every other day and calculate volume.
- Body Weight: Weigh the animals every other day as a general indicator of toxicity.[1][5]
- Clinical Signs: Observe the animals daily for any signs of distress or overt toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., TUNEL assay for apoptosis).[1]

#### Protocol 2: Assessment of In Vivo Impact on Glucose Homeostasis

This protocol is based on the methodology described by Sabbatini et al. (2009).[3]

- Animal Model: Naïve female mice.
- Acclimatization and Fasting: Acclimatize animals and withhold food for 2 hours prior to the test.
- Compound Administration: Administer a single dose of **GSK1838705A** (e.g., 60 mg/kg) or vehicle control.
- Glucose Challenge: After 4 hours, administer a bolus of glucose (2 g/kg) intraperitoneally.
- Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge and measure blood glucose levels.
- Data Analysis: Plot blood glucose levels over time to generate a glucose tolerance curve.

## Visualizations



[Click to download full resolution via product page](#)

Caption: **GSK1838705A** signaling pathway inhibition.



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo toxicity and efficacy studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Support Center: GSK1838705A Animal Model Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684688#gsk1838705a-toxicity-in-animal-models>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)